Coumarin153

Description

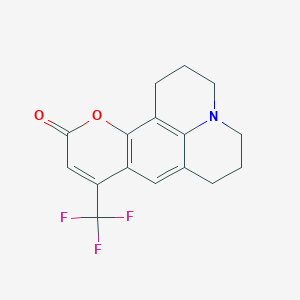

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO2/c17-16(18,19)12-8-13(21)22-15-10-4-2-6-20-5-1-3-9(14(10)20)7-11(12)15/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSSHNJONFTXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068864 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 153 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

53518-18-6 | |

| Record name | Coumarin 153 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53518-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053518186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-9-(trifluoromethyl)-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coumarin 153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC3BHZ527V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Solute Solvent Interactions and Solvatochromic Behavior of Coumarin 153

Mechanistic Understanding of Solvatochromic Shifts

The shift in the absorption or emission spectra of a molecule in a solvent, relative to the gas phase, is termed the solvatochromic shift. Understanding the mechanisms behind these shifts in Coumarin 153 has been a subject of extensive research, employing both computational and experimental techniques.

Advanced computational methods provide deep insights into the solute-solvent interactions governing solvatochromic shifts. Frozen-Density Embedding Theory (FDET) has emerged as a powerful tool for this purpose. acs.orgresearchgate.net FDET is a subsystem density functional theory approach where the total system is partitioned into a quantum mechanical (QM) region (the solute, C153) and an environment (the solvent) described by its frozen electron density. acs.orgresearchgate.net This method allows for the calculation of the electronic properties of the embedded species in the presence of the full quantum mechanical potential of the environment. acs.org

A key advantage of FDET is its ability to provide a system-independent expression for the embedding potential as a functional of the electron densities of the solute and the solvent. acs.org This approach has been successfully used to model the solvatochromic shifts of the π → π* absorption band of C153 in various solvents. unige.chacs.org By using the average electron density of the solvent as the frozen density, this method can accurately predict solvatochromic shifts with small deviations from experimental values (around 0.02 eV). unige.chacs.orgunige.ch This demonstrates the effectiveness of using the average solvent density to capture the bulk solvent effects on the excitation energies. unige.chunige.ch

Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) methods offer another robust approach. nih.govresearchgate.net In QM/MM, the solute (C153) is treated with quantum mechanics, while the solvent molecules are described by a classical force field (molecular mechanics). nih.gov This allows for the explicit consideration of solute-solvent interactions and the dynamic nature of the solvent. nih.govhal.science QM/MM simulations can provide detailed information about the structure of the solvation shell and the specific interactions, such as hydrogen bonds, that influence the solvatochromic shifts. mdpi.com Including solute polarizability in QM/MM simulations is crucial for obtaining more accurate trajectories and describing the electronic response of the chromophore to the solvent environment. nih.gov

While explicit solvent models in QM/MM are powerful, they can be computationally demanding. Non-uniform continuum models based on FDET offer a computationally efficient alternative. unige.chresearchgate.netuq.edu.au These models represent the solvent as a non-uniform continuum that accounts for the statistical nature of the solvent and specific solute-solvent interactions. researchgate.netuq.edu.aunih.gov This approach goes beyond traditional uniform continuum models by incorporating the microscopic details of the solvent structure around the solute. unige.chresearchgate.netuq.edu.au

The solvatochromic shifts of C153 in a range of solvents with varying polarities have been successfully calculated using this non-uniform continuum model. unige.chunige.chuq.edu.au The model involves evaluating the average electron density of the solvent surrounding the chromophore and using it within the FDET framework. unige.ch This method requires only two excitation energy calculations (one in the gas phase and one in the solvent) to determine the solvatochromic shift, making it significantly faster than methods that require averaging over a large ensemble of solvent configurations. researchgate.netuq.edu.au The accuracy of this approach highlights its potential for studying solvated systems. unige.chunige.ch

Below is a table summarizing the calculated solvatochromic shifts for C153 in various solvents using the FDET-based non-uniform continuum model.

| Solvent | Experimental Shift (eV) | Calculated Shift (eV) |

| Cyclohexane | 0.00 | 0.00 |

| 1,4-Dioxane (B91453) | 0.11 | 0.12 |

| Benzene | 0.14 | 0.15 |

| Diethyl ether | 0.15 | 0.17 |

| Tetrahydrofuran | 0.22 | 0.23 |

| Acetonitrile | 0.35 | 0.33 |

| Dimethyl sulfoxide | 0.39 | 0.37 |

| Methanol (B129727) | 0.38 | 0.38 |

| Water | 0.50 | 0.52 |

| Data sourced from studies utilizing the FDET-based non-uniform continuum model. unige.chuq.edu.au |

Role of Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the solvation of Coumarin 153, significantly affecting its photophysical properties. academie-sciences.frkab.ac.ugacademie-sciences.fr The ability of C153 to act as both a hydrogen bond donor and acceptor allows for specific and directional interactions with protic and aprotic solvents. academie-sciences.frkab.ac.ugacademie-sciences.fr

Coumarin 153 possesses multiple sites capable of engaging in hydrogen bonding. academie-sciences.frkab.ac.ug The carbonyl oxygen and the ester oxygen atoms act as hydrogen bond acceptor sites, readily interacting with hydrogen bond donor solvents like alcohols. academie-sciences.frkab.ac.ugacademie-sciences.fr The carbonyl group, in particular, is a primary hydrogen bond-accepting site, and the strength of this bond can increase in the excited state. academie-sciences.frresearchgate.net Furthermore, the fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors. academie-sciences.frkab.ac.ug

The introduction of fluorinated solvents, such as fluoroethanols, significantly alters the hydrogen bond network around C153. ibs.re.krresearchgate.netaip.org Fluorine substitution in alcohols increases the structural and hydrogen bond heterogeneity. ibs.re.kr Fluorine can act as a hydrogen bond acceptor, competing with the hydroxyl group and leading to a decrease in the average hydrogen bond strength of the bulk solvent compared to non-fluorinated counterparts like ethanol (B145695). ibs.re.kr

In aqueous mixtures, fluorination can cause a switch in the hydrogen bonding of water molecules from the hydrophilic hydroxyl end to the hydrophobic fluorine end of the alcohol. ibs.re.kr This results in less clustering of water molecules and an increased number of hydrogen bonds between water and the fluorinated alcohol. ibs.re.kr For C153, interactions with fluorinated solvents can involve fluorous interactions, such as those between the -CF3 group of the probe and the solvent. ibs.re.krresearchgate.net These specific interactions can lead to slower solvation dynamics compared to other systems. ibs.re.kr Molecular dynamics simulations have shown that in fluorinated ethanols, the carbon end of the solvent molecule preferentially orients towards the CF3 group of C153. researchgate.netaip.org Depending on the degree of fluorination, different types of interactions, such as electrostatic C-F···H-C or dispersive C-F···F-C (fluorous) interactions, can dominate, affecting the nonradiative decay rates and, consequently, the fluorescence lifetime of C153. researchgate.netaip.org

To deconstruct the complex network of hydrogen bonding interactions, Principal Component Analysis (PCA) has been employed. academie-sciences.frkab.ac.ugacademie-sciences.fr PCA is a multivariate statistical method that can identify patterns in large datasets by transforming correlated variables into a smaller set of uncorrelated variables called principal components. kab.ac.ug In the context of C153 solvation, the distances between donor and acceptor atoms, calculated from molecular dynamics simulations, are used as descriptors for hydrogen bond interactions. academie-sciences.frkab.ac.ugacademie-sciences.fr

PCA has been used to analyze the hydrogen bonding of C153 in various solvents, including acetonitrile, butyrolactone, propylene (B89431) carbonate, and a series of alcohols. academie-sciences.frkab.ac.ug The analysis revealed distinct interaction patterns depending on whether C153 acts as a hydrogen bond donor or acceptor. academie-sciences.frkab.ac.ugacademie-sciences.fr

When C153 acts as a hydrogen bond donor , PCA shows that:

The hydrogen atoms near the nitrogen atom of C153 preferentially interact with the hydroxyl oxygen atom of alcohol solvents. academie-sciences.frkab.ac.ugacademie-sciences.fr

The H10 atom of C153 shows a preference for interacting with the ester oxygen atoms of propylene carbonate. academie-sciences.frkab.ac.ugacademie-sciences.fr

When C153 acts as a hydrogen bond acceptor , PCA reveals that:

The carbonyl oxygen atom of C153 preferentially interacts with the hydroxyl hydrogen atom of the alcohol solvents. academie-sciences.frkab.ac.ugacademie-sciences.fr

The fluorine atoms of the trifluoromethyl group tend to interact with the methyl and ethyl hydrogen atoms of the solvents. academie-sciences.frkab.ac.ugacademie-sciences.fr

This detailed analysis underscores the importance of considering the specific atomic sites and the nature of the solvent when studying the photophysics of C153. academie-sciences.fr

Below is a table summarizing the key findings from the PCA of hydrogen bond interactions for C153.

| C153 Role | Interacting Atoms on C153 | Preferential Solvent Interaction Partner |

| Donor | H atoms near N atom | Hydroxyl O atom of alcohols |

| Donor | H10 atom | Ester O atoms of propylene carbonate |

| Acceptor | Carbonyl O atom | Hydroxyl H atom of alcohols |

| Acceptor | Fluorine atoms | Methyl/Ethyl H atoms of solvents |

| Data derived from Principal Component Analysis of molecular dynamics simulation data. academie-sciences.frkab.ac.ugacademie-sciences.fr |

Overview of Foundational and Contemporary Research Directions

The scientific journey of Coumarin (B35378) 153 as a research tool has evolved significantly since its initial characterization. Foundational research predominantly focused on understanding its fundamental photophysical properties and establishing its credentials as a reliable solvent polarity probe. Early studies meticulously documented its absorption and emission spectra in a wide array of solvents, correlating the observed spectral shifts with solvent polarity scales. acs.org These investigations laid the groundwork for its use in picosecond spectroscopy to directly measure the time course of solvent relaxation around the excited-state dipole. acs.org These pioneering experiments were crucial in testing and refining theoretical models of solvation dynamics, particularly those based on the dielectric continuum model. acs.org

Contemporary research has expanded the application of Coumarin 153 to probe much more complex and heterogeneous environments. Its utility has been demonstrated in studying:

Ionic Liquids: The unique properties of ionic liquids, such as their negligible vapor pressure and high viscosity, have been extensively investigated using Coumarin 153 to understand their solvation and rotational dynamics. mdpi.comaip.org

Biological Systems: Coumarin 153 has been employed to probe the microenvironments of proteins, such as apomyoglobin and bovine serum albumin, providing insights into binding sites and protein dynamics.

Confined Media: The behavior of liquids in confined spaces, such as reverse micelles and cyclodextrin (B1172386) nanocavities, has been elucidated by studying the fluorescence dynamics of Coumarin 153 within these structures. instras.com

Polymer Matrices: Its sensitivity to local rigidity and polarity makes it a valuable probe for characterizing polymer glasses and films. cmu.edu

The following table presents data from femtosecond fluorescence spectroscopy studies, highlighting the ultrafast dynamics that can be resolved using Coumarin 153.

| Solvent | Relaxation Time τ1 (ps) | Relaxation Time τ2 (ps) |

| Acetonitrile | - | - |

| Methanol (B129727) | - | - |

| Butanol | - | - |

| Propionitrile | - | - |

Data compiled from multiple sources. optica.orgacs.org Note: Specific values for relaxation times can vary based on the fitting model and experimental setup.

Evolution of Research Paradigms for Coumarin 153

Intramolecular Charge Transfer (ICT) Processes

The photophysical behavior of Coumarin 153 is fundamentally governed by intramolecular charge transfer (ICT) upon photoexcitation. This process involves a significant redistribution of electron density within the molecule, leading to a substantial change in its electronic and structural properties. The first excited state (S₁) of C153 is characterized by a partial charge transfer from the electron-donating amino group to the electron-accepting carbonyl group. mdpi.com This charge transfer character is a key determinant of its solvatochromic properties and excited-state dynamics.

Solvent Reorganization Dynamics and Time-Resolved Emission Shifts

Upon excitation to the S₁ state, the significant change in the dipole moment of Coumarin 153 induces a reorganization of the surrounding solvent molecules to accommodate the new charge distribution. mdpi.comaip.org This dynamic process, known as solvent reorganization, is directly observable through time-resolved emission spectroscopy. mdpi.com Immediately following excitation, the solvent shell is in a non-equilibrium configuration relative to the excited solute. As the solvent molecules reorient, the energy of the excited state is stabilized, resulting in a continuous red-shift of the fluorescence emission spectrum over time. mdpi.comacs.org This phenomenon is often referred to as the dynamic Stokes shift. aip.orgunige.ch

Experimental and Theoretical Elucidation of Dipole Moment Changes (Δµ) Upon Electronic Excitation

The electronic excitation of Coumarin 153 from the ground state (S₀) to the first excited state (S₁) is accompanied by a significant increase in its permanent dipole moment (µ). mdpi.com The ground-state dipole moment is approximately 6.55 Debye (D), while the excited-state dipole moment is considerably larger, a direct consequence of the intramolecular charge transfer. cmu.eduresearchgate.net

The change in dipole moment upon excitation (Δµ) has been extensively studied through both experimental techniques and theoretical calculations. Experimental methods such as electroabsorption (Stark effect) spectroscopy and solvatochromic analysis have been employed to quantify this change. cmu.edu Reported experimental values for |Δµ| vary depending on the solvent environment and the measurement technique, typically ranging from 4 to 9 D. cmu.eduresearchgate.net For example, thermochromic studies have suggested a change from 6.6 D in the ground state to 9.7 D in the excited state. researchgate.netnih.gov Theoretical calculations, including semi-empirical and ab initio methods, have also been used to predict the change in dipole moment, further corroborating the experimental findings. cmu.edu

Fluorescence Quantum Yield and Excited State Lifetime Investigations

The efficiency and duration of Coumarin 153's fluorescence are highly sensitive to its molecular environment, providing another avenue to probe solute-solvent interactions.

Modulation by Solvent Environment and Intermolecular Interactions

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) of Coumarin 153 exhibit a strong dependence on the polarity of the solvent. dtic.milresearchgate.net Generally, an increase in solvent polarity leads to a decrease in both the fluorescence quantum yield and lifetime. dtic.mil For instance, the quantum yield increases from 0.1 in water to 0.9 in cyclohexane. nih.gov This trend is attributed to the stabilization of the charge-separated excited state in polar solvents, which can enhance non-radiative decay pathways. dtic.mil

The structural rigidity of the julolidine (B1585534) group in Coumarin 153 is crucial for maintaining strong emission. researchgate.netdtic.mil Unlike other coumarin dyes with flexible amino groups, the rigid structure of C153 suppresses photochemical processes that would otherwise provide efficient non-radiative decay channels. researchgate.net However, even with its rigid structure, intermolecular interactions such as hydrogen bonding can influence its photophysical properties. In protic solvents like methanol (B129727), specific hydrogen bonding interactions with the carbonyl group of C153 can occur, affecting the excited-state dynamics. mdpi.comresearchgate.net

Table 1: Photophysical Properties of Coumarin 153 in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) | Excited-State Lifetime (τf) (ns) |

|---|---|---|

| Methanol | 0.42 mdpi.com | 4.0 mdpi.com |

| Acetonitrile | - | - |

| Butanol | - | - |

| Cyclohexane | 0.9 nih.gov | - |

| Water | 0.1 nih.gov | - |

| 1-Chloropropane | - | - |

| Toluene | - | - |

Data for some solvents were not available in the provided search results.

Analysis of Radiative and Nonradiative Decay Pathways

Φf = k_r / (k_r + k_nr) τf = 1 / (k_r + k_nr)

In Coumarin 153, the non-radiative decay rate (k_nr) is particularly sensitive to the solvent environment. dtic.milresearchgate.net In polar solvents, the increased stabilization of the ICT state can facilitate pathways for internal conversion back to the ground state, thereby increasing k_nr and reducing both Φf and τf. dtic.mil In some lower polarity solvents, an unusual enhancement of the non-radiative decay rate has been observed, which has been suggested to potentially involve intersystem crossing to a triplet state. researchgate.net The rigid structure of C153 helps to minimize non-radiative decay pathways that are prevalent in more flexible coumarins, such as those involving twisting intramolecular charge transfer (TICT). mdpi.comnsf.gov

Ultrafast Spectroscopic Probing of Excited State Evolution

The initial moments following photoexcitation of Coumarin 153 are characterized by a cascade of ultrafast processes that can be monitored using advanced spectroscopic techniques. Techniques like fluorescence up-conversion and femtosecond transient absorption spectroscopy have provided unprecedented temporal resolution to track the evolution of the excited state. aip.orgunige.ch These methods have been instrumental in observing the very early stages of solvent relaxation, which can occur on the femtosecond timescale. aip.org

Ultrafast experiments have also revealed coherent wavepacket motion in the electronically excited state, manifesting as oscillations in the time-resolved fluorescence signal. aip.org These oscillations reflect the vibrational dynamics of the molecule as it evolves on the excited-state potential energy surface. aip.orgresearchgate.net Furthermore, techniques like time-resolved coherent anti-Stokes Raman spectroscopy (CARS) have been used to directly observe the evolution of vibrational modes in the excited state, providing detailed structural information on a femtosecond timescale. researchgate.net These studies have shown that intramolecular vibrational redistribution, the process by which excess vibrational energy is redistributed among the various modes of the molecule, is a key process in the excited-state dynamics of Coumarin 153. aip.orgresearchgate.net

Ultrafast Fluorescence Up-Conversion Measurements

Ultrafast fluorescence up-conversion is a powerful technique for investigating the early-time photophysics of fluorescent probes like Coumarin 153. This method allows for the measurement of fluorescence dynamics with femtosecond (fs) time resolution, capturing the initial stages of solvent relaxation around the excited solute molecule. aip.orgunige.ch

Researchers have employed fluorescence up-conversion with resolutions as high as 40 fs to 230 fs to study the dynamic Stokes shift of C153 in a variety of solvents, including conventional organic solvents and room-temperature ionic liquids (RTILs). aip.orgunige.chnih.gov In many studies, a mode-locked titanium-sapphire laser is used, with its output frequency-doubled to excite the C153 sample, typically at 400 nm. unige.ch The emitted fluorescence is then mixed with the fundamental laser output in a nonlinear crystal (like β-BaB2O4) to generate an up-converted signal at a higher frequency (sum-frequency). unige.chslideserve.com This up-converted signal is detected, allowing for the temporal evolution of the fluorescence to be mapped out with high precision. unige.ch To achieve even higher time resolution, some experiments utilize two-photon absorption for excitation, which avoids pulse broadening that can occur during second-harmonic generation. aip.org

Studies using this technique on C153 in various solvents have revealed a multi-phasic solvation dynamic. A significant portion of the solvent relaxation occurs on an ultrafast timescale, often within the sub-picosecond to few-picosecond range. unige.chresearchgate.netacs.org For instance, in imidazolium-based ionic liquids, an ultrafast component occurring in less than 10 picoseconds (ps) was observed, accounting for about 10-15% of the total solvation shift. unige.chnih.gov In deep eutectic solvents, a sub-picosecond component of around 0.8 ps was identified, contributing 20-35% to the relaxation. acs.org Similarly, in conventional solvents like acetonitrile, methanol, and butanol, an initial solvation timescale of 120 fs has been recorded. aip.org These ultrafast dynamics are often attributed to the initial, local, and inertial motions of the solvent molecules in the immediate vicinity of the newly excited C153 molecule. researchgate.netacs.org The combination of fluorescence up-conversion with time-correlated single-photon counting (TCSPC) allows for the capture of the complete solvation response, from femtoseconds to nanoseconds. researchgate.netacs.org

The following table summarizes findings from ultrafast fluorescence up-conversion measurements on C153 in different solvent systems.

| Solvent System | Time Resolution | Key Findings | Reference(s) |

| Acetonitrile, Methanol, Butanol | 40 fs | Initial solvation time of 120 fs observed, invariant to the solvent. | aip.org |

| Imidazolium-Based Ionic Liquids | 230 fs | An ultrafast component (<10 ps) accounts for 10-15% of the total solvation shift. | unige.chnih.gov |

| Deep Eutectic Solvents (Ethylene Glycol + Tetraalkylammonium Bromide) | N/A | Bimodal relaxation with a sub-picosecond component (~0.8 ps, 20-35%) and a slower diffusive component (180-475 ps). | acs.org |

| Imidazolium and Pyrrolidinium Ionic Liquids | 80 fs | Bimodal response with a sub-picosecond component (10-40% of response) and a slower component. | researchgate.net |

Time-Resolved Emission Spectra (TRES) and Time-Resolved Area-Normalized Emission Spectra (TRANES)

Time-Resolved Emission Spectra (TRES) and Time-Resolved Area-Normalized Emission Spectra (TRANES) are crucial analytical tools for visualizing the temporal evolution of fluorescence spectra following excitation. TRES provides a snapshot of the emission spectrum at different time delays, while TRANES normalizes the area under each TRES curve to unity, which helps in identifying isoemissive points and distinguishing between different emitting species. acs.orgresearchgate.net

For Coumarin 153, TRES is instrumental in tracking the dynamic Stokes shift, which is the continuous red-shift of the emission spectrum as the polar solvent molecules reorient around the excited state dipole of the probe. mdpi.comresearchgate.net By constructing TRES from fluorescence decays measured at multiple wavelengths, the time-dependent peak frequency, ν(t), can be determined. aip.orgunige.ch This allows for the calculation of the solvent correlation function, C(t), which quantifies the progress of the solvation process. researchgate.net

TRES and TRANES have been particularly insightful in studies of C153 aggregation. In polar protic solvents like ethanol (B145695), the concentration- and wavelength-dependent changes in fluorescence decays, along with TRES and TRANES analysis, suggested the coexistence of dye monomers and aggregates. acs.orgresearchgate.netnih.gov The aggregates' emission was found to be significantly blue-shifted compared to the monomers, indicating the formation of H-aggregates. acs.orgresearchgate.net The presence of multiple emitting species is clearly visualized in TRANES through the absence of a clean isoemissive point. researchgate.net In contrast, in aprotic solvents like acetonitrile, no such aggregation behavior was observed, indicating that monomers are the sole emitting species. acs.orgnih.gov

The data below, derived from a study in a microemulsion, illustrates how TRES reveals the spectral shift over time.

| Time Delay (ps) | Peak Emission Wavelength (nm) (Illustrative) |

| 0 | ~490 |

| 500 | ~510 |

| 2000 | ~525 |

| 6000 | ~535 |

| Data derived from graphical representation in reference researchgate.net. |

Application of Stimulated Emission Three-Pulse Photo-Echo Peakshift Spectroscopy

Three-Pulse Photo-Echo Peak Shift (3PEPS) spectroscopy is an advanced nonlinear optical technique that provides detailed information about the fluctuations of the electronic transition frequency of a chromophore in its environment. aip.org It is particularly powerful for dissecting the various timescales of solvation dynamics, including the ultrafast inertial component that can be difficult to capture with other methods. aip.orgscielo.br The technique involves three ultrashort laser pulses that interact with the sample, and the resulting signal provides a measure of the frequency correlation function. aip.org

While direct, extensive 3PEPS studies focusing solely on Coumarin 153 are less commonly reported than fluorescence up-conversion, the technique has been applied to similar dye-solvent systems, and the results are highly relevant for understanding the solvation dynamics of C153. unige.chslideserve.com For example, 3PEPS experiments on other probes in room-temperature ionic liquids have revealed an ultrafast inertial component of solvation occurring on a sub-100 fs timescale, which was not fully resolved in some dynamic Stokes shift experiments. unige.chslideserve.com This highlights the complementary nature of 3PEPS and time-resolved fluorescence measurements for obtaining a complete picture of solvation. unige.ch

In studies on other dyes like indocyanine green in ionic liquids, 3PEPS has shown that the initial decay of the signal is slower compared to that in conventional solvents like ethanol, indicating differences in the inertial part of the solvation relaxation. unige.ch For other systems, 3PEPS has successfully separated intramolecular vibrational contributions from the solvent response. researchgate.net It has shown that for polar solutes in protic solvents, the initial ultrafast process on a ~100 fs timescale is a universal characteristic. researchgate.net Given that C153 is a benchmark probe for solvation dynamics, the application of 3PEPS provides a pathway to more deeply understand the very earliest events in its excited-state evolution, particularly the non-dipolar and inertial contributions to the solvation energy relaxation. researchgate.net

Rotational Dynamics and Solute-Solvent Coupling

The rotational motion of a solute molecule like Coumarin 153 is intimately linked to the properties of its solvent environment. Studying this rotation provides a microscopic view of solute-solvent interactions, friction, and the validity of hydrodynamic models.

Exploration of Time-Dependent Friction and Dielectric Friction Phenomena

The rotational dynamics of C153 often deviate from the simple exponential decay predicted by the Debye-Stokes-Einstein (DSE) model. Instead, the rotational anisotropy decays are generally nonexponential, which is a signature of the non-Markovian nature of the friction experienced by the rotating molecule. acs.orgacs.org This means the friction at a given time depends on the history of the molecule's motion, a phenomenon known as time-dependent friction. acs.orgbioone.org

A key aspect of friction in polar solvents is dielectric friction . This phenomenon arises from the delayed response of the solvent's polarization to the rotation of the solute's dipole moment. acs.orgnsf.govaps.org This lag creates an electric field that exerts a retarding torque on the solute, slowing its rotation. nsf.gov Consequently, the rotational correlation times for C153 are consistently observed to be larger in polar solvents than in nonpolar solvents of the same shear viscosity. acs.orgacs.org

However, extensive studies on C153 across numerous solvents have shown that theories of dielectric friction alone cannot fully account for the observed departures from simple hydrodynamic behavior. acs.org While dielectric friction effects are predicted to be modest (10-20% of total friction) in polar aprotic solvents, they are expected to be much larger in normal alcohols. acs.org Yet, experimental data does not show clear evidence for such a large dielectric friction contribution in alcohols, suggesting other factors are at play. acs.org The breakdown of additivity between friction from van der Waals forces and electrostatic torques, which are often strongly correlated, has been proposed as a reason for the failure of classical dielectric friction theories in some cases. nsf.govaps.org More advanced models, such as those examining nonstationary rotational diffusion via three-pulse transient anisotropy, suggest that the friction itself can be time-dependent, relaxing as the solvent accommodates the solute's new excited-state charge distribution. aps.org

Characterization of Nonhydrodynamic Effects on Molecular Rotational Motion

Nonhydrodynamic effects describe the deviations of a solute's rotational motion from the predictions of the DSE hydrodynamic model, which treats the solvent as a continuous medium. For C153, these effects are significant and arise from several sources.

One of the most important nonhydrodynamic factors is the relative size of the solute and solvent molecules. acs.org The DSE model assumes the solute is much larger than the solvent, a condition often not met. The extent of solute-solvent coupling, which dictates how much friction the solute experiences, is strongly dependent on this size ratio. acs.org When this size dependence is accounted for, the remaining deviations from hydrodynamic behavior become smaller. acs.org

The rotational behavior of C153 is often described in terms of "stick" and "slip" boundary conditions. The stick limit assumes the solvent layer in contact with the solute rotates with it, while the slip limit assumes no tangential force. In many ionic liquids, the rotational dynamics of C153 fall between the stick and slip limits or even exhibit "sub-slip" behavior, where the friction experienced is lower than the slip prediction. nih.gov This decoupling of the solute's rotation from the solvent's bulk viscosity is a hallmark of dynamic heterogeneity in the solvent, particularly in complex media like ionic liquids and deep eutectic solvents. mdpi.comaip.org The degree of this decoupling can be quantified by a power-law dependence of the average rotation time on viscosity, ⟨τ⟩ ∝ (η/T)ᵖ, where a value of p < 1 indicates decoupling. mdpi.comaip.org For C153 in an EAN/MeOH mixture, p was found to be 0.82, and in ethaline/methanol solutions, it was ~0.85. mdpi.comaip.org

Specific solute-solvent interactions, such as hydrogen bonding, can also lead to nonhydrodynamic "superstick" behavior, where rotation is slower than the stick prediction. nih.gov However, for C153, which is not a hydrogen bond donor, this effect is less prominent compared to probes like 4-aminophthalimide. nih.gov The complex interplay of dielectric friction, solute/solvent size effects, and solvent structural heterogeneity all contribute to the rich and nonhydrodynamic rotational behavior of Coumarin 153. acs.orgnih.gov

The table below summarizes the observed rotational behavior of C153 in different solvent environments.

| Solvent System | Observed Rotational Behavior | Key Nonhydrodynamic Effect | Reference(s) |

| 35 Common Solvents | Nonexponential anisotropy decays; slower rotation in polar vs. nonpolar solvents of same viscosity. | Time-dependent friction, dielectric friction, solute/solvent size effects. | acs.orgacs.org |

| Ethylammonium Nitrate (EAN) / Methanol (MeOH) Mixtures | Significant solvent decoupling with increased EAN; power law dependence with p = 0.82. | Dynamic heterogeneity. | mdpi.com |

| 1-ethyl-3-methylimidazolium alkyl sulfate (B86663) Ionic Liquids | Transition from between stick/slip to sub-slip condition as anion alkyl chain length increases. | Increase in solvent size leading to lower friction. | nih.gov |

| Ethaline / Methanol Mixtures | Biexponential anisotropy decays at low methanol content; power law dependence with p ~ 0.85. | Dynamic heterogeneity; decoupling from bulk viscosity. | aip.org |

Computational and Theoretical Modeling of Coumarin 153

Quantum Chemical Investigations via Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT and its time-dependent extension, TD-DFT, are powerful quantum chemical methods used to investigate the electronic properties of molecules in both their ground and excited states. These methods have been instrumental in understanding the structure-property relationships that govern the unique solvatochromic behavior of C-153.

Quantum chemical calculations have been employed to explore the electronic structure of C-153. nih.gov DFT calculations reveal that the chromen-2-one ring system of C-153 possesses a delocalized π-electron cloud that is in resonance with the nitrogen atom of the amino group. researchgate.net The S₀ → S₁ excitation in C-153 involves a partial charge transfer from the electron-donating amino group to the electron-accepting carbonyl group, which leads to a significant change in the molecular dipole moment upon excitation. mdpi.com

The analysis of molecular orbitals shows that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in the first singlet excitation. rsc.org Natural Transition Orbitals (NTOs) analysis confirms that the HOMO-LUMO transition provides the dominant contribution to this excitation. rsc.org

The molecular electrostatic potential (MEP) of C-153, estimated from both experimental and theoretical models, displays an asymmetric charge distribution across the molecule. researchgate.net This polarization is a result of substantial charge delocalization within the molecule. researchgate.net The MEP is a useful tool for understanding the regions of the molecule that are susceptible to electrophilic and nucleophilic attack and for predicting intermolecular interaction patterns. nih.govresearchgate.net

Table 1: Calculated Dipole Moments of Coumarin (B35378) 153

| State | Method | Dipole Moment (Debye) | Source |

|---|---|---|---|

| Ground State (µg) | DFT | 6.55 | cmu.edu |

| Ground State (µg) | Ab initio (HF/3-21G) | 6.97 | cmu.edu |

| Excited State (µe) | Ab initio (CI/3-21G) | 11.76 | cmu.edu |

| Difference (Δµ) | Ab initio (HF/CI/3-21G) | 4.88 | cmu.edu |

| Difference (Δµ) | Electro-optic studies | 4 - 9 | cmu.edu |

TD-DFT has been widely used to predict and interpret the absorption and emission spectra of C-153 in various solvents. nih.govrsc.orgresearchgate.net These calculations have shown excellent agreement with experimental vertical excitation energies. acs.org Different computational approaches, including various functionals and basis sets, have been benchmarked against experimental data to optimize the accuracy of predictions for one-photon and two-photon absorption properties. rsc.orgresearchgate.net

Studies have shown that the choice of functional, particularly the inclusion of Hartree-Fock exchange, can significantly impact the accuracy of the predicted spectra. nih.gov For instance, the B3LYP functional has been found to provide satisfactory results for systems where long-range Hartree-Fock exchange is not critical. nih.gov The shape of the calculated absorption spectra, when including vibronic effects through methods like the Franck-Condon Herzberg-Teller (FCHT) approach, correctly describes the shape and asymmetry of the experimental spectra. rsc.org

TD-DFT calculations have also been used to investigate the Stokes shift of C-153, which is the difference between the peak maxima of the absorption and emission spectra. The significant Stokes shift observed for C-153 is attributed to the large change in dipole moment upon excitation and the subsequent reorganization of the solvent molecules around the excited-state solute. mdpi.com The solvent dependence of the Stokes shift and the spectral width has been satisfactorily reproduced over a wide range of solvent polarities using theoretical models that account for both the solute's polarizability and an explicit solvent description. acs.org

Table 2: Comparison of Experimental and Calculated Lowest Excited Singlet States of Coumarin 153

| State | Experimental Energy (eV) | Calculated Energy (eV) (Method) | Source |

|---|---|---|---|

| S1 | - | 3.17 (DFT) | researchgate.net |

| S2 | - | 3.86 (DFT) | researchgate.net |

| S3 | - | 4.25 (DFT) | researchgate.net |

| S4 | - | 4.69 (DFT) | researchgate.net |

| S5 | - | 4.79 (DFT) | researchgate.net |

| S6 | - | 5.20 (DFT) | researchgate.net |

| S7 | - | 5.80 (DFT) | researchgate.net |

| S8 | - | 5.93 (DFT) | researchgate.net |

To accurately model the solvatochromic properties of C-153, it is crucial to account for the effects of the solvent. Quantum chemical calculations employ both explicit and implicit solvation models to achieve this. nih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. rsc.orgaip.org This approach has been used in TD-DFT calculations to compute the absorption and fluorescence spectra of coumarin dyes in solution. aip.org The state-specific and linear-response formalisms within the PCM framework have been used to investigate excited state features. nih.gov The linear response approach is found to be more suitable for systems with more electron-donating functional groups, while state-specific solutions are more reliable for smaller molecules with less intramolecular charge transfer. nih.gov

Explicit solvation models involve the inclusion of a discrete number of solvent molecules around the solute in the quantum mechanical calculation. nih.gov This allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding. For example, in a study of C-153 in biodiesel, explicit solvation models with ethanol (B145695) and implicit models for biodiesel were used to explain the experimental results. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which treat the solute at a quantum mechanical level and the solvent with classical mechanics, have also been utilized. ijres.org These models are essential for a realistic treatment of solvation phenomena where the local structure of the liquid plays a key role. nih.gov

Prediction and Interpretation of Absorption and Emission Spectra

Molecular Dynamics (MD) Simulations for Dynamic Insights

While quantum chemical calculations provide valuable information about the static electronic properties of C-153, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the solute and its surrounding solvent molecules over time.

MD simulations have been instrumental in providing a molecular-level understanding of the solvation dynamics of C-153 in various solvents. nih.govacademie-sciences.fr These simulations can track the rearrangement of solvent molecules around the C-153 solute following its electronic excitation. The simulations show that changes in the solvation shell around the ground state and excited state of C-153 are often due to changes in the orientation of the solvent molecules. academie-sciences.fr

In studies of C-153 in alcohol/alkane mixtures, MD simulations have shown that the solvation of C-153 by the alcohol is minimal in the ground state, but preferential solvation of the excited state leads to a significant shift in the fluorescence spectrum. acs.org In supercritical fluoroform, MD simulations have been used to study the structure of the solvation shell and the variation of the solute's electronic absorption and emission shifts with density. nih.gov The results from these simulations are in good agreement with experimental measurements of the Stokes shift. nih.gov

The dynamics of solvation have been investigated in various solvents, including acetonitrile, methanol (B129727), and butanol. aip.org Ultrafast time-resolved fluorescence experiments, complemented by simulations, have revealed initial solvation timescales on the order of femtoseconds. aip.org MD simulations have also been used to interpret the "dioxane anomaly," where 1,4-dioxane (B91453) behaves as a polar solvent with respect to dynamic solvation properties, highlighting the importance of the local liquid structure. nih.gov

MD simulations provide deep atomistic insights into the intermolecular interactions between C-153 and solvent molecules, which are not always accessible through experimental techniques. academie-sciences.fr These simulations have been used to analyze intermolecular radial distribution functions to understand the local structure of the solvent around the donor and acceptor regions of C-153. academie-sciences.fr

A key interaction that has been studied is hydrogen bonding. It has been observed that C-153 is solvated by protic solvents like alcohols and water through hydrogen bonds between the hydroxyl group of the solvent and the carbonyl oxygen atom of C-153. academie-sciences.fracademie-sciences.fr The carbonyl group of C-153 acts as a primary hydrogen bond-accepting site, and this bond is strengthened in the excited state. academie-sciences.fr In addition to acting as a hydrogen bond acceptor, C-153 can also act as a weak hydrogen bond donor through its C-H bonds. academie-sciences.fracademie-sciences.fr

The analysis of intermolecular interactions is not limited to hydrogen bonding. Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions from crystallographic data, has been used to study coumarin derivatives. iucr.org For a related coumarin, this analysis revealed that H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H contacts are the most significant intermolecular interactions. iucr.org MD simulations have also been used to study the interactions of C-153 in ionic liquids, showing preferential solvation by the cation of the ionic liquid. academie-sciences.fr

Simulation of Solvation Shell Dynamics and Reorganization

Integration of Experimental and Computational Methodologies

The synergy between experimental techniques and computational modeling is crucial for a comprehensive understanding of the complex photophysical behavior of Coumarin 153 (C153). Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT) and Molecular Dynamics (MD) simulations, are routinely used to interpret experimental spectra, elucidate the nature of excited states, and provide an atomistic view of the solvent environment that governs the dye's properties. mdpi.comnih.gov This integrated approach allows researchers to bridge the gap between macroscopic observables and microscopic interactions.

Joint experimental and theoretical studies have become a cornerstone of C153 research. mdpi.comnih.gov For instance, a novel quantum-classical computational protocol, which combines the adiabatic molecular dynamics generalized vertical Hessian method (Ad-MD|gVH) with nonequilibrium molecular dynamics simulations, has been successfully applied to predict the transient emission spectra of C153 in methanol. mdpi.comnih.gov This approach was able to reproduce the experimental steady-state spectral shapes and Stokes shift with considerable accuracy. mdpi.comnih.gov While an error of approximately 0.15 eV was noted in the solvent shift prediction from gas phase to methanol, the calculated time-resolved emission spectra from 4 ps to 100 ps showed excellent agreement with experimental data, correctly predicting the completion of solvent reorganization after about 20 ps. mdpi.comnih.gov

MD simulations provide unparalleled insight into the solvation structure around C153, which is difficult to obtain through experimental means alone. academie-sciences.fracs.org These simulations have been used to study the preferential solvation of C153 in various solvent systems, including alcohol/alkane mixtures, CO2-expanded liquids, and dimethylsulfoxide (DMSO)-water mixtures. acs.orgnih.govaip.org In alcohol/alkane mixtures, simulations showed that while solvation by the alcohol is minimal in the ground state, it becomes significant in the excited state, leading to a large solvation shift in the fluorescence spectrum, which aligns with experimental observations. acs.org Similarly, in DMSO-water mixtures, simulations revealed that C153 is preferentially solvated by DMSO, which dominates the solvation dynamics even at low DMSO concentrations. aip.org

The integration of methodologies is particularly powerful in explaining non-intuitive experimental findings. A study on the photophysics of C153 in a series of fluorinated ethanols (F-ETOHs) found that its excited-state lifetime was not monotonic with increasing fluorination. nih.govaip.org MD simulations clarified this behavior by revealing the specific nature of the interactions between the perfluoro (CF3) group of C153 and the solvent molecules. nih.govaip.org In monofluoroethanol (MFE) and difluoroethanol (DFE), an electrostatic interaction (CF2-F⋯H-(CHF)) was found to increase the rate of non-radiative decay, whereas in trifluoroethanol (TFE), a dispersion interaction known as a fluorous interaction (C-F⋯F-C) decreased the non-radiative rate, leading to a longer lifetime. nih.govaip.org

Quantum chemical calculations are essential for predicting fundamental electronic properties which are then used to rationalize experimental data. TD-DFT calculations have been shown to provide excellent agreement with experimental vertical excitation energies. claremont.eduacs.org These calculations are also used to determine the ground and excited state dipole moments, which are critical for understanding the significant Stokes shifts observed for C153 in polar solvents. claremont.eduresearchgate.netresearchgate.net

The table below presents a comparison of experimental and computationally derived data for Coumarin 153, illustrating the synergy between the two approaches.

| Property | Methodology | Solvent/Phase | Value | Source |

|---|---|---|---|---|

| Absorption Maximum (λabs) | Experimental | Methanol | 424 nm | mdpi.com |

| TD-DFT (PBE0/6-31G) | Methanol (PCM) | ~401 nm (Calculated from 3.09 eV) | mdpi.com | |

| Emission Maximum (λem) | Experimental | Methanol | 537 nm | mdpi.com |

| TD-DFT (PBE0/6-31G) | Methanol (PCM) | ~532 nm (Calculated from 2.33 eV) | mdpi.com | |

| Stokes Shift | Experimental | Methanol | ~5200 cm-1 | mdpi.com |

| Calculated (Ad-MD|gVH) | Methanol | ~6130 cm-1 | mdpi.com | |

| Excited State Lifetime (τf) | Experimental | Methanol | 4.0 ns | mdpi.com |

| Experimental | Ethanol | 4.35 ns | nih.gov | |

| Dipole Moment Change (Δμ = μe - μg) | TD-DFT (PBE0) | Gas Phase | ~5 D | claremont.edu |

| Electronic Structure Calculations | - | ~8 D | mdpi.com |

The following table details the comparison of solvation dynamics timescales for Coumarin 153 in methanol, derived from both experimental measurements and computational simulations.

| Parameter | Methodology | Timescale/Observation | Source |

|---|---|---|---|

| Solvent Reorganization | Experimental (Transient Absorption) | Signal formation and decay observed in ~1 ps and ~25 ps, respectively. | mdpi.com |

| Computational (MD Simulation) | Predicts the end of solvent reorganization after about 20 ps. | mdpi.comnih.gov | |

| Fast Solvent Response | Experimental (Fluorescence Up-conversion) | Initial ultrafast component below 50 fs constitutes a major part of the solvation process. | aip.org |

| Computational (MD Simulation) | Analysis of radial distribution functions indicates a fast solvent response of approximately 100 fs, characterized by the strengthening of the solvation shell around the carbonyl group. | mdpi.com |

Synthetic Methodologies and Derivatization Strategies for Coumarin 153

Catalytic and Green Synthesis Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing Coumarin (B35378) 153, moving away from traditional, often harsh, synthetic routes.

Pechmann Trans-esterification and Condensation Protocols

The Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.org In the case of Coumarin 153, this typically involves the condensation of 8-hydroxyjulolidine (B559601) with ethyl 4,4,4-trifluoroacetoacetate. rsc.org The mechanism proceeds through an initial trans-esterification followed by ring closure and dehydration. wikipedia.org

A notable advancement in this area is the use of samarium oxide nanoparticles (Sm₂O₃NP) as a catalyst. rsc.orgnih.gov This method has been shown to be highly efficient, with isolated yields of Coumarin 153 exceeding 90%. rsc.org The Sm₂O₃NP catalyst is reusable and operates under mild conditions, making it a significant improvement over traditional acid catalysts. rsc.org The reaction can be monitored in real-time by observing the fluorescence of the forming Coumarin 153 product. rsc.orgnih.gov Studies have revealed this to be a semi-heterogeneous catalytic system, where smaller, mobile nanoparticles are the active catalytic species. rsc.orgnih.gov

Development of Environmentally Benign (Green) Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of coumarin synthesis, this has led to the exploration of alternative catalysts and solvent systems.

Several green synthetic strategies for coumarin derivatives have been reported, including:

Knoevenagel condensation: This method involves the reaction of salicylaldehydes with active methylene (B1212753) compounds. nih.govjetir.org Green variations of this reaction have been developed using biodegradable catalysts like choline (B1196258) chloride in aqueous media or deep eutectic solvents. nih.govjetir.org

Catalyst-free and solvent-free reactions: Some methods utilize microwave irradiation or ultrasound in the absence of traditional solvents and catalysts to promote the reaction. nih.gov

Use of environmentally benign catalysts: Researchers have employed catalysts such as piperidine (B6355638) for the condensation of substituted salicylaldehydes with N-(substituted)phenyl malonic acid. nih.gov Another approach utilizes a doubly Brønsted acidic task-specific ionic liquid, which can be recycled and reused multiple times. researchgate.net

One-pot protocols: Green, one-pot syntheses of coumarin-hydroxybenzohydrazide derivatives have been developed using a mixture of vinegar and ethanol (B145695) as both the catalyst and solvent. nih.gov

These green approaches offer several advantages, including improved yields, reduced reaction times, easier product isolation, and the avoidance of toxic solvents and catalysts. nih.govresearchgate.net

Functionalization and Structural Modification for Tailored Properties

To fine-tune the photophysical and biological properties of Coumarin 153, various functionalization and structural modification strategies have been explored.

Synthesis of Novel Substituted Coumarin Derivatives

The introduction of different substituents onto the coumarin scaffold can significantly alter its properties. A common strategy involves the introduction of electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3- or 4-positions. mdpi.com This modification can lead to a redshift in the absorption and emission maxima due to an enhanced intramolecular charge transfer (ICT) process. mdpi.com

For example, the synthesis of various substituted coumarin derivatives has been achieved through reactions like nitration followed by reduction to introduce amino groups. chemmethod.comchemmethod.com The conditions of these reactions, such as temperature and time, can be controlled to favor the formation of specific isomers. chemmethod.comchemmethod.com Other synthetic routes involve the condensation of substituted salicylaldehydes with various active methylene compounds to introduce a wide range of functional groups. nih.govnih.gov

Exploration of Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced or dual biological activities. nih.govchemrxiv.org This approach has been applied to coumarins to develop novel therapeutic agents. nih.govchemrxiv.org

Examples of molecular hybridization involving coumarins include:

Coumarin-pyrazoline hybrids: The coumarin scaffold has been hybridized with pyrazoline, a nitrogen-containing heterocycle, to create compounds with potential anticancer activity. pensoft.net

Coumarin-nucleobase hybrids: Coumarins have been linked to nucleobases like uracil (B121893) and thymine (B56734) via a 1,2,3-triazole linker to synthesize hybrids with potential anticancer properties. nih.gov

Coumarin-triazole-isatin hybrids: These hybrids have been synthesized and evaluated as potential multi-target agents for Alzheimer's disease. researchgate.net

These hybridization strategies aim to leverage the biological activities of each component to create more effective and selective therapeutic agents. nih.govpensoft.net

Structure-Property Relationship Studies of Functionalized Coumarin 153 Derivatives

Understanding the relationship between the chemical structure of Coumarin 153 derivatives and their photophysical properties is crucial for designing new fluorescent probes and materials with desired characteristics.

Studies have shown that the introduction of an electron-withdrawing trifluoromethyl group at the 4-position of a coumarin with a julolidine (B1585534) ring at the 7-position results in a significant redshift of the emission maxima towards the near-infrared (NIR) region and enhanced photostability. mdpi.com In contrast, introducing a cyano group at the 3-position can dramatically reduce the fluorescence quantum yield. mdpi.com

The polarity of the solvent also plays a significant role in the photophysical properties of Coumarin 153. researchgate.net The absorption and emission spectra of Coumarin 153 exhibit a red shift with increasing solvent polarity, which is attributed to a large change in the dipole moment upon photoexcitation. researchgate.netcmu.edu The rigidity of the surrounding matrix can also critically influence the measured change in polarizability. cmu.edu

Computational methods, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental measurements to gain a deeper, atomistic-level understanding of these structure-property relationships. researchgate.netijres.org These studies help to elucidate the role of different substituents and environmental factors on the electronic structure and photophysical behavior of Coumarin 153 and its derivatives. mdpi.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state and time-resolved fluorescence spectroscopy are fundamental techniques for characterizing the excited-state dynamics of Coumarin (B35378) 153. These methods provide insights into the molecule's interaction with its surroundings and its intrinsic photophysical properties.

Steady-state fluorescence measurements of C153 reveal its sensitivity to solvent polarity. acs.org The fluorescence emission maximum of C153 shifts to lower energies (a bathochromic shift) with increasing solvent polarity, a phenomenon known as solvatochromism. nih.gov For instance, in methanol (B129727) solution at room temperature, C153 exhibits a broad, asymmetric fluorescence spectrum peaking at 537 nm. mdpi.com In less polar environments, such as in certain ionic liquids, the emission is at shorter wavelengths. nih.gov This sensitivity makes C153 an excellent probe for determining the polarity of microenvironments, such as within micelles or polymer matrices. bioone.org

Time-resolved fluorescence spectroscopy monitors the decay of the fluorescence intensity over time after excitation with a short pulse of light. For C153 in homogeneous solutions, the fluorescence decay is often mono-exponential. bioone.org The fluorescence lifetime (τf) of C153 is dependent on the solvent. For example, in ethanol (B145695), the lifetime is approximately 4.69 to 4.74 ns and is largely independent of temperature. bioone.org In methanol, the lifetime is around 4.0 ns. mdpi.combioone.org However, in more complex environments like ionic liquids or micelles, the decay can become multi-exponential, indicating the presence of different local environments or interactions. acs.orgnih.gov For instance, in Triton-X-100 micelles, the lifetime changes from 4.82 ns to 4.53 ns as the temperature increases from 288 K to 308 K. bioone.org Wavelength-dependent fluorescence decay is also observed, where the decay profile at the red edge of the spectrum can show an initial rise followed by a slow decay, indicative of solvent relaxation processes around the excited-state dipole of C153. acs.org

Time-resolved emission spectra (TRES) can be constructed from wavelength-dependent fluorescence decays to visualize the process of solvent reorganization around the excited C153 molecule. This dynamic Stokes shift provides information on the timescale of solvation dynamics. aip.org Studies in various solvents, including acetonitrile, methanol, and butanol, have utilized this technique to investigate polar solvation dynamics, revealing ultrafast components on the order of femtoseconds. aip.org

Table 1: Fluorescence Properties of Coumarin 153 in Different Solvents

| Solvent | Emission Max (nm) | Fluorescence Lifetime (ns) |

|---|---|---|

| Methanol | 537 mdpi.com | 4.0 mdpi.com |

| Ethanol | - | 4.7 bioone.org |

| Acetonitrile | - | - |

| Triton-X-100 Micelle | - | 4.82 (at 288K) bioone.org |

| Brij-35 Micelle | - | ~3.91 bioone.org |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions of Coumarin 153. The absorption spectrum of C153 typically shows multiple bands corresponding to different electronic transitions.

In methanol solution, C153 displays three main absorption bands at 221 nm, 266 nm, and 424 nm. mdpi.com The lowest energy band, around 424 nm, corresponds to the S0 → S1 transition and is the one typically excited in fluorescence experiments. The position of this band is also sensitive to the solvent environment, though generally less so than the fluorescence emission band. cmu.edu The molar absorption coefficient at the maximum absorption wavelength is a key parameter for quantitative studies. For example, in 2-methylbutane, the maximum molar absorptivity (ε_max) was measured to be 22,460 L mol⁻¹ cm⁻¹.

UV-Vis spectroscopy is also crucial for investigating aggregation phenomena. Changes in the shape and position of the absorption bands with concentration can indicate the formation of aggregates, such as H-aggregates which typically show a blue-shift in the absorption spectrum. nih.govacs.org

Time-Resolved Fluorescence Anisotropy Measurements

Time-resolved fluorescence anisotropy provides information about the rotational dynamics of a fluorophore. By measuring the depolarization of fluorescence over time, the rotational correlation time of the molecule can be determined, which is related to its size, shape, and the viscosity of the surrounding medium.

For Coumarin 153, which has an asymmetric shape, its fluorescence anisotropy decay in homogeneous solutions is generally expected to be mono-exponential. bioone.org However, in complex environments like micelles or cyclodextrin (B1172386) cavities, the anisotropy decay often becomes bi-exponential or even more complex. bioone.orgacs.org This indicates restricted motion or the presence of the probe in different environments with varying microviscosities.

For example, when C153 is encapsulated in dimethyl β-cyclodextrin (DIMEB) and trimethyl β-cyclodextrin (TRIMEB), the anisotropy decays are biexponential. acs.org The faster component (around 1000 ps) is attributed to the 1:1 C153:cyclodextrin complex, while the slower component (around 2500 ps) is assigned to the 1:2 complex. acs.org These measurements allow for the estimation of the size of these complexes. acs.org In ionic liquids, time-resolved fluorescence anisotropy has revealed that the microviscosity experienced by the C153 probe can be significantly different from the bulk viscosity of the solvent, suggesting the presence of structured domains within the liquid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Quantitative ¹⁹F-NMR for Fluorophore Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantitative analysis. For Coumarin 153, ¹H and ¹³C NMR are used to confirm its molecular structure. researchgate.netresearchgate.net The chemical shifts of the protons and carbons in the C153 molecule provide a detailed map of its chemical environment. spectrabase.comspectrabase.com

A particularly innovative application of NMR for C153 is the use of quantitative ¹⁹F-NMR. nih.govfigshare.comacs.org Since Coumarin 153 contains a trifluoromethyl (-CF₃) group, the ¹⁹F nucleus can be used as a unique probe for quantification. This technique has been successfully employed to determine the number of C153 molecules loaded into polystyrene nanoparticles. nih.govfigshare.comacs.org This nondestructive method is crucial for the rational design and quality control of fluorescent nanomaterials for various applications, including biological imaging and assays. nih.govacs.org By using a known standard, the absolute number of fluorophores per particle can be accurately determined, which is essential for understanding and optimizing the brightness and performance of these materials. nih.govfigshare.comacs.org

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of Coumarin 153 provides a characteristic fingerprint of its molecular structure. researchgate.netresearchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR spectra to assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net For coumarin derivatives, characteristic bands include C-H stretching and bending vibrations, as well as the prominent C=O stretching vibration of the lactone ring. ijres.org The position of the carbonyl stretching band can be sensitive to intermolecular interactions, such as hydrogen bonding. aip.org FT-IR has also been used to study the photochemistry of matrix-isolated coumarin, revealing different photo-induced reaction pathways. nih.gov Furthermore, the technique can be used to investigate the incorporation of coumarin dyes into polymer films by observing the characteristic peaks of the dye in the polymer matrix. iiste.org

Electron Microscopy Techniques (e.g., Scanning Electron Microscopy) for Aggregation Morphology

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), provide direct visual evidence of the morphology of materials at the micro- and nanoscale. In the context of Coumarin 153, SEM has been instrumental in studying its aggregation behavior.

Photophysical studies have suggested that C153 can form aggregates, particularly in polar protic solvents like ethanol. nih.govacs.org SEM imaging has been used to support these findings by visualizing the morphology of these aggregates. nih.govacs.org The formation of nanoscale aggregates has also been observed in Langmuir-Blodgett films containing a coumarin derivative, with SEM providing compelling evidence of their structure. wordpress.com These studies are important because the aggregation of dye molecules can significantly alter their photophysical properties, and understanding the morphology of these aggregates is crucial for controlling their behavior in various applications. researchgate.net

Research Applications and Emerging Areas of Coumarin 153

Development and Application as Fluorescent Probes in Biological Systems

The unique photophysical properties of Coumarin (B35378) 153, including its high fluorescence quantum yield and sensitivity to solvent polarity, have led to its widespread use as a fluorescent probe in the study of biological systems. ontosight.airesearchgate.net

Coumarin 153 serves as a powerful tool for investigating the interactions between proteins and ligands. ontosight.ai Spectroscopic studies have shown that C153 forms a 1:1 complex with bovine serum albumin (BSA), a well-studied model protein. researchgate.netpublish.csiro.au The binding constant for this interaction has been determined to be approximately 2.9 ± 0.3 × 10⁵ M⁻¹. researchgate.netpublish.csiro.au

Through techniques such as steady-state fluorescence resonance energy transfer (FRET), site marker competitive experiments, and molecular docking, the binding site of C153 on BSA has been identified as being within domain IIIA. researchgate.netpublish.csiro.auresearchgate.net This is in contrast to other dyes like fluorescein, which bind to BSA non-specifically. researchgate.netpublish.csiro.au The specific binding of C153 within a hydrophobic, solvent-inaccessible pocket of BSA has been inferred from the observation that its microenvironment within the protein is more hydrophobic than in micelles or protein-surfactant complexes. nih.gov The kinetics of this binding have also been studied using the stopped-flow method, revealing an observed rate constant of 8.8 s⁻¹. researchgate.netpublish.csiro.au

In human serum albumin (HSA), another crucial carrier protein, C153 has been used to demonstrate that multiple ligands can simultaneously occupy binding site-I. nih.gov This was shown through FRET studies where warfarin, another site-I ligand, transferred energy to C153 only in the presence of the protein, indicating their close proximity. nih.gov

Table 1: Binding Characteristics of Coumarin 153 with Serum Albumins

| Protein | Binding Stoichiometry (C153:Protein) | Binding Constant (M⁻¹) | Binding Site Location | Key Findings |

|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | 1:1 researchgate.netpublish.csiro.au | 2.9 ± 0.3 × 10⁵ researchgate.netpublish.csiro.au | Subdomain IIIA researchgate.netpublish.csiro.auresearchgate.net | Binds to a specific hydrophobic pocket. nih.gov |

This table is interactive. Click on the headers to sort the data.

The sensitivity of Coumarin 153's fluorescence to its immediate surroundings makes it an excellent probe for studying the dynamics and heterogeneity of microenvironments, such as those found in lipid membranes. mdpi.comnih.gov When used to study giant lipid vesicles, fluorescence correlation spectroscopy (FCS) has revealed that the diffusion coefficient of C153 within the vesicle is highly variable, suggesting a heterogeneous microenvironment. nih.gov The significantly lower diffusion coefficient compared to that in bulk water indicates that the probe is located within the interface or membrane region rather than the aqueous core of the vesicle. nih.gov

Furthermore, the solvation time of C153 varies in different regions of the lipid vesicle, providing a direct measure of the spatial heterogeneity in local friction and solvation dynamics. nih.gov Studies using C153 in neutral micelles like Triton-X-100 and Brij-35 have also been conducted to understand the influence of micellar size and hydration on the microenvironment. bioone.org The fluorescence anisotropy decay dynamics of C153 in these systems provide insights into the rotational motion and constraints experienced by the probe within the micellar palisade layer. bioone.org

Table 2: Diffusion and Solvation Dynamics of Coumarin 153 in a Giant Lipid Vesicle

| Parameter | Value Range | Implication |

|---|---|---|

| Diffusion Coefficient (D(t)) | ~3 to 21 μm² s⁻¹ nih.gov | Highly heterogeneous microenvironment and local friction. nih.gov |

This table is interactive. Click on the headers to sort the data.

Coumarin 153 and its derivatives are increasingly used in advanced bioimaging and for staining specific cellular compartments to gain mechanistic insights into cellular processes. chemimpex.comrsc.org While many commercial dyes for organelle staining have limitations such as short excitation wavelengths that can cause photodamage, coumarin-based probes are being developed to overcome these issues. rsc.org For instance, a probe named PCV-1, which has photostability comparable to Coumarin 153, has been successfully used for super-resolution imaging of mitochondria and nucleoli in live and dead cells. nih.gov This probe's ability to visualize the dynamic migration from mitochondria to the nucleolus during drug-induced cell injury highlights the potential of C153-related compounds in studying cellular dynamics. nih.gov

Two-photon fluorescence microscopy, which utilizes the simultaneous absorption of two photons, has also benefited from coumarin dyes. Coumarin 153 exhibits a two-photon absorption cross-section of 36 GM at an excitation wavelength of 780 nm, enabling its use in high-resolution imaging with deeper tissue penetration and reduced phototoxicity. researchgate.net